molecular formula C16H13Cl2N5O3 B15007825 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N'-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide

3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N'-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide

Cat. No.: B15007825
M. Wt: 394.2 g/mol
InChI Key: PAWYSBBUZKLOAS-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N’-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide is a synthetic organic compound. It is characterized by its complex structure, which includes isoxazole and pyrazole rings, both of which are known for their biological activity. This compound is of interest in various fields such as medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N’-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Pyrazole Ring: This can be synthesized via condensation reactions involving hydrazine derivatives.

    Coupling of the Two Rings: The final step involves coupling the isoxazole and pyrazole rings through appropriate linkers under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorine atoms in the phenyl and pyrazole rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N’-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity. The isoxazole and pyrazole rings are known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid: Lacks the pyrazole ring but shares the isoxazole structure.

    N’-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide: Lacks the isoxazole ring but shares the pyrazole structure.

Uniqueness

The uniqueness of 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N’-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide lies in its combination of both isoxazole and pyrazole rings, which may confer unique biological activities and chemical properties not found in the individual components.

Properties

Molecular Formula

C16H13Cl2N5O3

Molecular Weight

394.2 g/mol

IUPAC Name

N'-(4-chloro-1-methylpyrazole-3-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C16H13Cl2N5O3/c1-8-12(13(22-26-8)9-5-3-4-6-10(9)17)15(24)19-20-16(25)14-11(18)7-23(2)21-14/h3-7H,1-2H3,(H,19,24)(H,20,25)

InChI Key

PAWYSBBUZKLOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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